molecular formula C22H23N3O B1662325 TCS 46B CAS No. 302799-86-6

TCS 46B

Cat. No.: B1662325
CAS No.: 302799-86-6
M. Wt: 345.4 g/mol
InChI Key: JJEXWPHPFZLTCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCS 46b involves multiple steps, starting with the preparation of the core benzimidazole structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

TCS 46b undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different pharmacological properties .

Mechanism of Action

TCS 46b exerts its effects by selectively binding to the NR1A/2B subtype of NMDA receptors, thereby inhibiting their activity. This inhibition prevents the influx of calcium ions through the receptor channel, which is crucial for synaptic plasticity and neurotransmission. The compound’s selectivity for the NR1A/2B subtype over other NMDA receptor subtypes (such as NR1A/2A and NR1A/2C) is due to its unique binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its high selectivity and potency for the NR1A/2B subtype, making it a valuable tool for research and potential therapeutic applications. Its ability to undergo CuAAc reactions also adds to its versatility in chemical synthesis .

Properties

IUPAC Name

5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c26-22-23-20-9-8-18(16-21(20)24-22)7-4-12-25-13-10-19(11-14-25)15-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,19H,10-15H2,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEXWPHPFZLTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC#CC3=CC4=C(C=C3)NC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432052
Record name TCS 46B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302799-86-6
Record name TCS 46B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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